Dihydro-beta-ergocryptine

Description

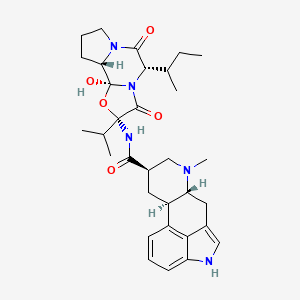

Structure

3D Structure

Properties

CAS No. |

19467-62-0 |

|---|---|

Molecular Formula |

C32H43N5O5 |

Molecular Weight |

577.7 g/mol |

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C32H43N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38)/t18-,20+,22+,24+,25-,27-,31+,32-/m0/s1 |

InChI Key |

SBFXHXZNBNFPHV-PSELOKDRSA-N |

SMILES |

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |

Origin of Product |

United States |

Structural Characteristics and Isomeric Considerations of Dihydro Beta Ergocryptine

Isomeric Distinction: Dihydro-beta-ergocryptine versus Dihydro-alpha-ergocryptine

This compound is an isomer of dihydro-alpha-ergocryptine. These two compounds are closely related, differing only in the substitution at a specific position on the peptide side chain. ncats.iodrugbank.comwikipedia.org

Structural Isomerism and Chirality

The distinction between the alpha and beta isomers of dihydroergocryptine (B134457) arises from a difference in the amino acid incorporated during biosynthesis. ncats.iodrugbank.comwikipedia.org In dihydro-alpha-ergocryptine, the amino acid is leucine (B10760876), while in this compound, it is isoleucine. ncats.iowikipedia.org This seemingly minor difference in a single methyl group placement leads to distinct chemical entities with potentially different biological activities. ncats.iodrugbank.com Both molecules are chiral, meaning they are non-superimposable mirror images of each other, a property critical to their interaction with biological targets. nih.govlibretexts.orgsavemyexams.com

Table 1: Comparison of Dihydro-alpha-ergocryptine and this compound

| Feature | Dihydro-alpha-ergocryptine | This compound |

| Amino Acid Precursor | Leucine | Isoleucine |

| Key Structural Difference | Isobutyl group at the 5'α position | sec-Butyl group at the 5'α position |

| Molecular Formula | C32H43N5O5 | C32H43N5O5 |

| Molecular Weight | 577.7 g/mol nih.gov | 577.7 g/mol |

Data sourced from DrugBank and PubChem. nih.govdrugbank.com

C-8 Epimerization in Dihydroergocryptine and Related Ergot Alkaloids

Ergot alkaloids, including the parent compound ergocryptine, can undergo epimerization at the C-8 position of the ergoline (B1233604) ring. researchgate.netmdpi.com This process involves the interconversion between two stereoisomers, known as epimers, which differ in the spatial arrangement of the substituent at this chiral center. researchgate.netmdpi.com The presence of a double bond at the C9-C10 position in natural ergot alkaloids facilitates this epimerization. researchgate.net However, in dihydroergocryptine, the saturation of this bond makes C-8 epimerization less facile. The two main epimers are designated as the C-8-R-isomer and the C-8-S-isomer. nih.govresearchgate.net These epimers often exhibit different biological activities. nih.gov

Conformational Dynamics and Molecular Flexibility

The three-dimensional structure of this compound is not static. The molecule possesses a degree of conformational flexibility, allowing it to adopt various spatial arrangements. This dynamic nature is crucial for its interaction with biological receptors. Molecular dynamics simulations can be employed to study the conformational landscape of molecules like this compound, providing insights into their flexibility and how they might bind to target proteins. researchgate.netnih.govnih.gov The ability of the molecule to adopt a specific conformation is often a key determinant of its biological function.

Biosynthetic Pathways and Fungal Origins of Ergot Alkaloids Including Dihydro Beta Ergocryptine

Enzymatic Basis of Ergot Alkaloid Production in Claviceps Species

The biosynthesis of ergot alkaloids in fungi, particularly in species of the genus Claviceps, is a multi-step process catalyzed by a series of specific enzymes. mdpi.comnih.gov The pathway begins with the prenylation of L-tryptophan, a reaction catalyzed by the enzyme dimethylallyl tryptophan synthase (DMATS). nih.govrsc.org This initial step is considered the committed step in the biosynthesis of all ergot alkaloids. davidmoore.org.uk

Following the formation of dimethylallyl-L-tryptophan (DMAT), a series of enzymatic reactions, including methylation, oxidation, and cyclization, lead to the formation of the core tetracyclic ergoline (B1233604) ring system. mdpi.comnih.gov Key intermediates in this process include chanoclavine-I and agroclavine. nih.gov The pathway can then diverge, leading to the production of a wide array of ergot alkaloids. nih.gov

The formation of lysergic acid is a critical branch point. The enzyme CloA is responsible for the oxidation of elymoclavine (B1202758) to lysergic acid. nih.govnih.gov From lysergic acid, the pathway can proceed to the formation of simple lysergic acid amides or the more complex ergopeptines, such as ergocryptine. The formation of ergopeptines involves nonribosomal peptide synthetases (NRPSs), large multi-enzyme complexes that assemble the peptide side chain. mdpi.comnih.gov Specifically, d-lysergyl peptide synthetases (LPS) are responsible for the synthesis of ergopeptines. nih.gov The hydrogenation of the D-ring of certain ergot alkaloids leads to the formation of dihydroergot alkaloids, including dihydro-beta-ergocryptine. nih.gov

The enzymatic machinery for ergot alkaloid biosynthesis is highly organized and efficient, with the responsible enzymes often working in concert. The study of these enzymes, through purification, characterization, and heterologous expression, has been crucial in elucidating the intricate steps of the biosynthetic pathway. mdpi.com

Genetic Elements and Gene Clusters Governing Biosynthesis

The genes encoding the enzymes for ergot alkaloid biosynthesis are typically clustered together in the fungal genome. mdpi.comrsc.org These ergot alkaloid synthesis (EAS) gene clusters have been identified and characterized in several ergot alkaloid-producing fungi, including various Claviceps species. mdpi.comresearchgate.net The presence and organization of these gene clusters directly correlate with the type of ergot alkaloids produced by a particular fungus. nih.gov

A typical EAS cluster contains genes for the core biosynthetic pathway, such as dmaW (encoding DMATS), as well as genes for tailoring enzymes that modify the ergoline scaffold to produce the diverse array of ergot alkaloids. mdpi.comresearchgate.net For instance, the lps genes (lpsA, lpsB, and lpsC) encode the nonribosomal peptide synthetases responsible for ergopeptine formation. nih.govnih.gov

Comparative genomics has revealed significant variation in the composition and arrangement of EAS gene clusters among different fungal species and even within strains of the same species. nih.govnih.govnih.gov The loss or inactivation of specific genes within the cluster can lead to the termination of the biosynthetic pathway at an earlier stage, resulting in the accumulation of intermediate compounds. nih.govnih.gov For example, Claviceps fusiformis produces clavine alkaloids but not ergopeptines because it possesses a non-functional lpsB gene and lacks other key lps genes. nih.govnih.gov

The study of these gene clusters has provided a genetic blueprint for understanding ergot alkaloid biosynthesis and has opened up avenues for the genetic engineering of producing strains to alter their alkaloid profiles. researchgate.net

Diversification of Ergot Alkaloid Chemotypes and Dihydroergocryptine (B134457) Formation

The vast structural diversity of ergot alkaloids, known as chemotypes, arises from several evolutionary and biochemical mechanisms. nih.govnih.gov This diversification is largely driven by the genetic variability within the EAS gene clusters. nih.govrsc.org The presence, absence, or modification of specific genes within these clusters dictates the final alkaloid profile of a fungal strain. nih.gov

One key diversification point is the formation of either classical ergot alkaloids with an unsaturated D-ring or dihydroergot alkaloids with a saturated D-ring. nih.gov This is determined by the nature of the EasA enzyme. In some fungi, EasA acts as an isomerase, leading to the formation of alkaloids like lysergic acid. In others, it functions as a reductase, directing the pathway towards dihydroergot alkaloids. nih.gov The formation of this compound is a result of such a reductive pathway, followed by the peptide assembly characteristic of ergopeptines.

The diversity of ergopeptines, including the different forms of ergocryptine (alpha and beta), is determined by the specificity of the nonribosomal peptide synthetases (NRPSs), particularly the LpsA enzymes. nih.govnih.gov These enzymes have distinct modules that recognize and incorporate specific amino acids into the peptide side chain. nih.gov Variations in the amino acid-activating domains of these enzymes lead to the production of different ergopeptines. nih.gov For instance, Cp-LPSA1 from Claviceps purpurea has been shown to be involved in the synthesis of ergocornine, α-ergocryptine, and β-ergocryptine. nih.gov

Biotechnological Approaches in Ergot Alkaloid Research and Control

Biotechnology has played a pivotal role in advancing our understanding of ergot alkaloids and in developing methods for their production and control. researchgate.netconsensus.app One of the primary goals of biotechnological research in this area is the development of improved fungal strains for the industrial production of specific ergot alkaloids for pharmaceutical use. nih.gov

Strain improvement has been achieved through classical mutagenesis and selection, as well as through more targeted genetic engineering approaches. tandfonline.com The identification of the EAS gene clusters has enabled the manipulation of the biosynthetic pathway to enhance the production of desired compounds or to create novel derivatives. davidmoore.org.ukresearchgate.net For example, the heterologous expression of ergot alkaloid biosynthesis genes in host organisms like yeast has been used to study enzyme function and to produce specific intermediates. nih.gov

Controlling ergot alkaloid contamination in agricultural products is another critical area of biotechnological research. apsnet.org This involves the development of rapid and sensitive detection methods, such as immunoassays and chromatographic techniques, to monitor alkaloid levels in grain and animal feed. frontiersin.org Understanding the genetic diversity of pathogenic Claviceps species can also aid in the development of strategies to manage ergot disease in crops. apsnet.org

Furthermore, biotechnological tools are being used to explore the vast, untapped chemical diversity of fungal secondary metabolites. pensoft.net Genome mining and synthetic biology approaches are being employed to discover new ergot-like compounds with potentially valuable pharmacological properties. consensus.app These advanced techniques are paving the way for the rational design of new drugs based on the ergoline scaffold. researchgate.net

Molecular Pharmacology and Receptor Ligand Interactions of Dihydro Beta Ergocryptine

Dopaminergic Receptor Modulatory Activity

The primary mechanism of action for dihydro-beta-ergocryptine is its potent interaction with dopamine (B1211576) receptors, which underlies its therapeutic effects. wikipedia.orgdrugbank.com

Numerous in vitro and in vivo studies have established that dihydroergocryptine (B134457) (DHEC) is a potent agonist at dopamine D2 receptors. wikipedia.orgnih.govdrugbank.com This agonism is considered the principal driver of its pharmacological effects. wikipedia.org The affinity of DHEC for the D2 receptor is high, with reported dissociation constant (Kd) values in the range of 5-8 nM. wikipedia.org The activation of D2 receptors by this compound can lead to a reduction in prolactin plasma levels. nih.govdrugbank.com Furthermore, stimulation of presynaptic D2 autoreceptors results in decreased dopamine turnover. wikipedia.org

Table 1: Dihydroergocryptine Affinity for Dopamine D2 Receptors

| Compound | Receptor | Affinity (Kd) |

|---|---|---|

| Dihydroergocryptine (DHEC) | D2 | 5-8 nM wikipedia.org |

Table 2: Dihydroergocryptine Affinity for Dopamine D1 and D3 Receptors

| Compound | Receptor | Affinity (Kd) |

|---|---|---|

| Dihydroergocryptine (DHEC) | D1 | ~30 nM wikipedia.org |

| Dihydroergocryptine (DHEC) | D3 | ~30 nM wikipedia.org |

Studies on the binding kinetics of dihydroergocryptine have provided insights into its interaction with receptors. Research involving the binding of radiolabeled dihydroergocryptine ([³H]-DHE) to myocardial membranes demonstrated that the binding was both rapid and rapidly reversible. ahajournals.org While specific data on the association and dissociation rates at individual dopamine receptor subtypes is limited, the reversible nature of its binding is a key characteristic. The degree of receptor occupancy is crucial for its pharmacological effect, with evidence suggesting that even low levels of receptor occupancy can trigger significant cellular responses for some receptor types. tandfonline.com For D3 receptors, in vivo occupancy has been demonstrated for other D3-preferring agonists like pramipexole. mdpi.com

Adrenergic Receptor Interactions

This compound's interactions are not limited to the dopaminergic system; it also demonstrates significant affinity for adrenergic receptors.

Dihydroergocryptine is an established high-affinity ligand for both alpha-1 and alpha-2 adrenergic receptors in various tissues. nih.govdrugbank.com Studies using [³H]-dihydroergocryptine have been employed to characterize alpha-adrenergic receptors in tissues like cardiac membranes and smooth muscle. ahajournals.orgresearchgate.netnih.gov In cardiac membranes, the order of potency for catecholamines inhibiting [³H]-DHE binding was norepinephrine (B1679862) being approximately equal to epinephrine, and both being much more potent than isoproterenol, which is consistent with alpha-receptor activity. ahajournals.org Alpha-1 receptors are Gq-protein coupled, typically leading to smooth muscle contraction, while alpha-2 receptors are Gi-coupled, often inhibiting neurotransmitter release. nih.gov Despite these findings, some reports suggest that dihydroergocryptine does not have significant interactions with adrenergic receptors, indicating a point of contradiction in the available literature. wikipedia.org

The interaction of this compound with beta-adrenergic receptors is less clearly defined. In one study using bovine pituitary folliculo-stellate cells, which were shown to express both beta-1 and beta-2 adrenergic subtypes, no specific binding was observed for the alpha-adrenergic radioligand [³H]dihydro-alpha-ergocryptine. nih.gov This suggests that in this specific cell system, the compound may not interact with beta-adrenergic receptors. nih.gov However, other related ergoloid compounds, such as dihydroergocornine, have been reported to act as antagonists or agonists at beta-adrenergic receptors. drugbank.com Beta-1 receptors are prominently found in the heart, while beta-2 receptors are located in smooth muscle of various organs, including the bronchi and blood vessels, where they mediate relaxation. youtube.com Further research is required to fully characterize the specific binding profile and functional activity of this compound at different beta-adrenergic receptor subtypes.

Serotonergic Receptor Engagement and Selectivity

This compound, a dihydrogenated ergot alkaloid, demonstrates a complex and multifaceted interaction with the serotonergic (5-HT) receptor system. rsc.org Like other ergot derivatives, it is recognized as a non-selective 5-HT receptor agonist, engaging with multiple receptor subtypes. nih.govresearchgate.net This interaction is a key component of its pharmacological profile, contributing to its effects within the central nervous system. researchgate.net

The specific binding characteristics of this compound and its close structural relatives reveal a nuanced pattern of activity. For instance, the related compound dihydroergotamine (B1670595) is a known agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F receptors. nih.gov Another related molecule, Dihydro-alpha-ergocryptine, acts as an antagonist at the 5-hydroxytryptamine receptor 7 (5-HT7) and an agonist at the 5-hydroxytryptamine receptor 2B (5-HT2B). drugbank.com Furthermore, studies on dihydroergocristine (B93913) suggest a noncompetitive antagonistic action at serotonin (B10506) receptors. drugbank.com This mixed agonist and antagonist profile across different 5-HT receptor subtypes highlights the compound's functional selectivity and complex mechanism of action. Serotonin receptors are G protein-coupled receptors that mediate a range of biological processes, including mood, cognition, and sleep. wikipedia.org

The engagement with this receptor family is integral to the therapeutic applications of ergot alkaloids in managing conditions such as migraine, where interactions with 5-HT1B and 5-HT1D receptors are particularly relevant. researchgate.netdrugbank.com

Table 1: Interaction Profile of Dihydro-ergocryptine Analogs with Serotonergic Receptors This table summarizes the activity of closely related ergot alkaloids, suggesting a likely complex profile for this compound.

| Compound | Receptor Subtype | Reported Action | Reference |

| Dihydroergotamine | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F | Agonist | nih.gov |

| Dihydro-alpha-ergocryptine | 5-HT7 | Antagonist | drugbank.com |

| Dihydro-alpha-ergocryptine | 5-HT2B | Agonist | drugbank.com |

| Dihydroergocristine | Serotonin Receptors (General) | Antagonist | drugbank.com |

Interaction with Other Neurotransmitter Systems (e.g., Cholinergic Network Modulation)

Beyond its significant interaction with dopaminergic and serotonergic systems, this compound also modulates other crucial neurotransmitter networks, notably the cholinergic system. The cholinergic network, which utilizes acetylcholine (B1216132) (ACh) as its primary neurotransmitter, is fundamental for processes such as learning, memory, and attention. nih.gov

Evidence indicates that Hydergine, a combination of four dihydrogenated ergot alkaloids including this compound, promotes the functional activation of the cholinergic network. amazonaws.com This activation leads to an observable increase in the concentration of acetylcholine, suggesting an enhancement of cholinergic neurotransmission. amazonaws.com The modulation of synaptic release by acetylcholine is complex, involving both ligand-gated nicotinic receptors and G-protein coupled muscarinic receptors. nih.gov The ability of this compound to influence this system underscores its broad neuropharmacological activity. Studies on other ergot alkaloids have also shown interactions with nicotinic acetylcholine receptors, further supporting the potential for this class of compounds to impact cholinergic signaling. researchgate.net

Downstream Signaling Pathways and Cellular Responses Triggered by Receptor Activation

The binding of this compound to its target receptors initiates a cascade of intracellular events, profoundly influencing cellular function through the modulation of various signaling pathways.

As a potent agonist of the dopamine D2 receptor, this compound significantly influences intracellular kinase systems. nih.govmovementdisorders.org D2 receptors are coupled to Gαi/o proteins, which regulate the Protein Kinase A (PKA) signaling cascade. nih.gov Activation of D2 receptors typically leads to the inhibition of this pathway. Furthermore, D2 receptor signaling involves β-arrestin, a scaffolding protein that can independently regulate other kinases. nih.gov This includes the modulation of Akt (also known as Protein Kinase B) and glycogen (B147801) synthase kinase 3 (GSK-3), two critical kinases involved in cell survival, metabolism, and neuronal function. nih.gov By engaging these pathways, this compound can trigger widespread changes in cellular phosphorylation states and gene expression.

The effect of this compound on the production of the second messenger Adenosine 3',5'-cyclic Monophosphate (cAMP) is complex, arising from its interaction with multiple receptor types that have opposing effects on the enzyme adenylyl cyclase.

Inhibitory Action : The primary targets of this compound are dopamine D2 receptors, which are coupled to Gαi/o proteins that inhibit adenylyl cyclase, thereby leading to a decrease in intracellular cAMP levels. nih.gov

Stimulatory Action : Conversely, the compound also acts as a partial agonist at dopamine D1 receptors, which are coupled to Gαs proteins that stimulate adenylyl cyclase and increase cAMP production. nih.govmovementdisorders.org Additionally, some serotonergic receptors, such as 5-HT4 and 5-HT7, are positively coupled to cAMP production. wikipedia.org

Research suggests that this compound may exert an influence on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. An in silico (computational) study indicated that this compound may possess inhibitory activity against the Tumor Necrosis Factor-alpha (TNF-α) receptor. researchgate.net The TNF-α receptor is a primary upstream activator of the NF-κB pathway. researchgate.net By potentially inhibiting this receptor, this compound could indirectly suppress the activation of NF-κB, thereby modulating inflammatory processes. researchgate.net This aligns with findings for other therapeutic agents that have been shown to exert anti-inflammatory effects through the inhibition of NF-κB signaling. researchgate.net

Metabolic Transformations and Enzymatic Biotransformation Preclinical Research Focus

Hepatic Metabolism and Cytochrome P450 Enzyme Involvement (e.g., CYP3A4)

Dihydro-beta-ergocryptine, often studied as a component of co-dergocrine mesylate (a mixture of dihydroergocornine, dihydroergocristine (B93913), dihydro-α-ergocryptine, and dihydro-β-ergocryptine), undergoes extensive first-pass hepatic metabolism. mims.com This initial metabolism significantly reduces the bioavailability of the parent compound. nih.gov

The primary enzyme system responsible for the metabolism of dihydroergotoxine (B79615) alkaloids is the cytochrome P450 (CYP) superfamily. kegg.jpgenome.jp Specifically, CYP3A4 has been identified as the main catalyst in the biotransformation of these compounds. nih.govdrugbank.com The profound involvement of CYP3A4 is underscored by the observation that potent inhibitors of this enzyme can significantly increase the plasma concentrations of co-dergocrine, potentially leading to ergotism. mims.com Studies on the related isomer, dihydro-alpha-ergocryptine, confirm that its metabolism is highly dependent on the action of CYP3A4. nih.govdrugbank.com

The rate of metabolism in a microsomal system for dihydro-alpha-ergocryptine has been measured at 2.4 ng/min/mg of protein, indicating a high metabolic turnover. drugbank.com

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Family | Specific Enzyme | Role in Metabolism | Source |

|---|

Identification and Characterization of Preclinical Metabolites

Preclinical investigations using various models have successfully identified several metabolites of dihydroergotoxine alkaloids. In vitro studies with rat and bovine liver microsomes led to the identification of hydroxylated metabolites as major products. For the dihydroergocryptine (B134457) component, hydroxy-dihydroergocryptine was a principal metabolite identified through mass spectrometry. researchgate.net

Further research comparing metabolism across species has revealed unique metabolic products. For instance, the formation of 8'-hydroxy metabolites appears to be a specific pathway in human metabolism. researchgate.net In contrast, studies in equine models identified 13/14-hydroxy and 13,14-dihydro-diol metabolites as unique biotransformation products. researchgate.net

Studies on the closely related isomer, dihydro-alpha-ergocryptine, indicate the formation of at least eight different metabolites, some of which may retain biological activity. drugbank.com For other components of the co-dergocrine mixture, such as dihydroergocornine, metabolites like dihydrolysergic acid amide have been identified, resulting from the cleavage of the peptide portion of the molecule. drugbank.com

Table 2: Characterized Preclinical Metabolites of Dihydroergotoxine Alkaloids

| Metabolite | Parent Compound(s) | Preclinical Model | Source |

|---|---|---|---|

| Hydroxy-dihydroergocryptine | Dihydroergotoxine (incl. This compound) | Rat and Bovine Liver Microsomes | researchgate.net |

| 8'-hydroxy metabolites | Dihydroergotoxine | Human Metabolism (in vitro) | researchgate.net |

| 13/14-hydroxy metabolites | Dihydroergotoxine | Equine Metabolism | researchgate.net |

| 13,14-dihydro-diol metabolites | Dihydroergotoxine | Equine Metabolism | researchgate.net |

Enzymatic Cleavage and Oxidation Pathways

The biotransformation of this compound and related ergopeptines involves several key enzymatic reactions, primarily oxidation and cleavage. The cytochrome P450 system, particularly CYP3A4, catalyzes oxidative reactions. mdpi.com These oxidations can occur at various positions on the complex ergoline (B1233604) ring structure and the peptide side chain.

One significant metabolic pathway described for related dihydroergotoxine compounds, like dihydroergocornine, is the oxidation and subsequent cleavage of the proline ring within the peptide portion of the molecule. drugbank.com Another major pathway is the hydrolytic splitting of the amide bond that links the lysergic acid moiety to the peptide side chain. drugbank.com This cleavage results in the formation of dihydrolysergic acid derivatives. drugbank.com The initial step in the metabolism of the peptide side chain is often hydroxylation, which can then lead to further degradation. researchgate.net

Interaction with Drug-Metabolizing Enzymes: In Vitro Inhibition and Induction Studies

This compound and its related compounds interact with drug-metabolizing enzymes primarily as substrates, but they also possess inhibitory potential. As established, the compound is a substrate for CYP3A4. kegg.jpgenome.jp This leads to significant drug-drug interactions. Co-administration with potent CYP3A4 inhibitors, such as certain protease inhibitors (e.g., ritonavir), azole antifungals (e.g., ketoconazole), and macrolide antibiotics (e.g., erythromycin), can dramatically decrease the metabolism of dihydroergotoxine alkaloids, raising their plasma levels. mims.com

In vitro studies and clinical interaction data suggest that dihydro-alpha-ergocryptine, the isomer of this compound, may act as an inhibitor of several CYP enzymes. ncats.io While specific quantitative inhibition constants (Ki) are not detailed in the provided context, it is listed as an inhibitor of CYP3A4, CYP2C9, and CYP2D6. ncats.io This suggests that beyond being metabolized by CYP3A4, it could potentially slow the metabolism of other drugs that are substrates for these enzymes. There is no available evidence from the referenced materials to suggest that this compound is an inducer of drug-metabolizing enzymes.

Table 3: Summary of Drug-Metabolizing Enzyme Interactions

| Interaction Type | Enzyme(s) | Description | Source |

|---|---|---|---|

| Substrate | CYP3A4 | This compound is metabolized by CYP3A4. | kegg.jpgenome.jp |

| Inhibition by other drugs | CYP3A4 | Potent inhibitors of CYP3A4 decrease the metabolism of this compound. | mims.comdrugbank.com |

| Inhibition of enzymes | CYP3A4, CYP2C9, CYP2D6 | The related isomer, dihydro-alpha-ergocryptine, is listed as an in vitro inhibitor of these enzymes. | ncats.io |

Cellular and Preclinical Mechanistic Investigations of Dihydro Beta Ergocryptine

Studies in In Vitro Cellular Models

In vitro studies using cultured cells have been instrumental in dissecting the molecular pharmacology of dihydro-beta-ergocryptine. These models allow for a detailed examination of the compound's direct effects on cellular targets in a controlled environment.

Receptor Binding Assays and Functional Studies in Cultured Cells

This compound exhibits a complex receptor binding profile, demonstrating affinity for multiple classes of neurotransmitter receptors. This broad activity is a characteristic feature of ergot alkaloids, which share a structural similarity to biogenic amines like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) mdpi.commdpi.com.

Radioligand binding assays have established that this compound interacts with dopaminergic, serotonergic, and adrenergic receptors. It is a component of co-dergocrine, which is known to have a dual effect on central monoaminergic systems nih.gov.

Dopaminergic Receptors: this compound and related ergot alkaloids are well-characterized for their interaction with dopamine D2-type receptors nih.govnih.gov. Studies using radiolabeled dihydroergocryptine (B134457) ([3H]DHE) have demonstrated high-affinity binding to D2 receptors in bovine anterior pituitary membranes nih.gov. Functionally, it acts as a potent agonist at the D2 receptor drugbank.com. It also displays partial agonist activity at D1 and D3 receptors drugbank.com. The interaction with D2 receptors is complex; while possessing agonist properties, peptide-containing ergots like dihydroergocryptine can exhibit binding characteristics more typical of antagonists in certain assay conditions, such as slow dissociation rates from the receptor nih.gov.

Adrenergic Receptors: The compound is a high-affinity ligand for both alpha-1 and alpha-2 adrenoceptors drugbank.com. Early studies utilized [3H]dihydroergocryptine to directly identify and characterize alpha-adrenergic receptor binding sites on rabbit uterine membranes. These assays showed that adrenergic agonists compete for these sites in an order of potency that mirrors their physiological alpha-adrenergic activity (epinephrine > norepinephrine > isoproterenol) nih.gov. Further characterization in steer stalk median eminence revealed a high affinity for a site best described as an alpha-2 adrenergic receptor nih.gov.

Serotonergic (5-HT) Receptors: The ergoline (B1233604) structure allows for interaction with various serotonin receptors acnp.org. Dihydro-alpha-ergocryptine, its isomer, is known to act as an antagonist at the 5-HT7 receptor and an agonist at the 5-HT2B receptor drugbank.com. Ergot alkaloids in general bind to a wide array of 5-HT receptors, often with high affinity, and their specific effects can be subtype-dependent, leading to either agonism or antagonism drugbank.comnih.govunc.edu.

| Receptor Subtype | Reported Action |

| Dopamine D2 | Potent Agonist |

| Dopamine D1 | Partial Agonist |

| Dopamine D3 | Partial Agonist |

| Alpha-1 Adrenergic | High-affinity Ligand |

| Alpha-2 Adrenergic | High-affinity Ligand |

| Serotonin 5-HT2B | Agonist (inferred from isomer) |

| Serotonin 5-HT7 | Antagonist (inferred from isomer) |

Effects on Neurotransmitter Release in Cell Systems

Beyond direct receptor interaction, certain ergot alkaloids can modulate the release of neurotransmitters from nerve endings. Research using in vitro superfusion of rat striatal synaptosomes (isolated nerve terminals) has shown that ergocryptine, a closely related precursor, can stimulate the release of dopamine nih.gov.

This stimulated release of [3H]dopamine was significant, elevating baseline release by approximately 400% nih.gov. The mechanism appears to differ from classical stimulants, as the time-course for release was relatively slow and the effect was not dependent on the presence of extracellular calcium (Ca++) nih.gov. This suggests a mechanism that does not rely on typical vesicular exocytosis triggered by calcium influx. Of a range of receptor antagonists tested, only the alpha-adrenergic antagonist phentolamine (B1677648) produced a moderate attenuation of the ergocryptine-stimulated dopamine release nih.gov.

Modulation of Protein Expression and Activity (e.g., Gamma-Secretase, TNF-alpha receptor)

Direct evidence linking this compound to the modulation of gamma-secretase or the TNF-alpha receptor is not extensively documented in publicly available research. Gamma-secretase is a key enzyme involved in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. Modulators of this enzyme are sought as potential therapeutics. While co-dergocrine, containing this compound, has been used in age-related cognitive decline, its mechanism is primarily attributed to its effects on neurotransmitter systems rather than direct modulation of gamma-secretase nih.govapollopharmacy.in.

Similarly, the interaction between this compound and the TNF-alpha (Tumor Necrosis Factor-alpha) receptor pathway has not been a primary focus of investigation. Some studies have explored the immunomodulatory activities of other ergot alkaloid derivatives, but these have focused on effects on natural killer cell cytotoxicity rather than TNF-alpha receptor signaling nih.gov.

Cellular Viability and Apoptosis in Research Models (Mechanistic Insights)

The effects of this compound on cellular viability and apoptosis (programmed cell death) are not well-defined in the scientific literature. Research into the broader class of ergot alkaloids has not focused extensively on these mechanisms as a primary mode of action. Studies on other compounds have shown that beta-adrenoceptor blockers, which share receptor targets with this compound, can induce apoptosis and affect cell viability in cancer cell lines, but this is not directly transferable mdpi.com. The mechanisms of apoptosis are complex, involving pathways such as ER stress and the activation of caspases, but specific studies initiating these pathways with this compound are lacking mdpi.com.

Mechanistic Research in Animal Models

Animal models provide a more integrated physiological system to understand the downstream consequences of the molecular actions observed in vitro.

Impact on Central Monoaminergic Neurotransmitter Systems

Research in animal models supports the hypothesis that the therapeutic effects of compounds like this compound are linked to their modulation of central monoaminergic neurotransmitter systems (dopamine, norepinephrine, and serotonin).

Co-dergocrine mesylate, a mixture containing this compound, is proposed to have a dual effect on these systems. It appears to compensate for both hyperactivity and deficits within the adrenergic, serotonergic, and dopaminergic pathways nih.gov. This suggests a stabilizing or normalizing influence on neurotransmission rather than simple agonism or antagonism. This modulation is thought to contribute to improvements in cognitive functions like memory and learning observed in animal studies nih.gov. While the exact mechanism remains under investigation, this ability to restore balance among key neurotransmitter systems is considered a central aspect of its pharmacodynamic profile nih.govapollopharmacy.in.

Modulation of Physiological Parameters in Research Animals (e.g., Cerebral Blood Flow, Oxygen Uptake, excluding clinical relevance)

Preclinical research into the physiological effects of this compound, often as a component of co-dergocrine mesylate, has pointed towards a modulatory role in cerebral metabolism. While direct studies isolating the effects of this compound on cerebral blood flow and oxygen uptake are not extensively detailed in the available literature, investigations on co-dergocrine in aged animal models provide significant insights.

In studies involving middle-aged Fischer-344 rats, the administration of co-dergocrine was found to stimulate local cerebral glucose utilization. This effect was observed in various brain regions, including those associated with learning and memory, such as the hippocampus and subiculum, as well as in motor areas like the caudate-putamen and globus pallidus at higher doses nih.gov. Notably, the stimulation of glucose utilization suggests an enhancement of cerebral metabolic activity, which is often coupled with changes in cerebral blood flow and oxygen consumption to meet the increased energy demands of neuronal activity. However, the same study also noted a decrease in local cerebral glucose utilization in the frontal cortex, indicating a region-specific modulatory effect nih.gov.

The following table summarizes the observed changes in local cerebral glucose utilization in middle-aged rats following the administration of co-dergocrine.

| Brain Region | Change in Glucose Utilization (3 mg/kg) | Change in Glucose Utilization (10 mg/kg) |

| Locus Ceruleus | Stimulated | Stimulated |

| Median Raphe Nucleus | Stimulated | Stimulated |

| Hippocampus | Stimulated | Stimulated |

| Subiculum | Stimulated | Stimulated |

| Caudate-Putamen | No significant change | Stimulated |

| Globus Pallidus | No significant change | Stimulated |

| Internal Capsule | No significant change | Stimulated |

| Frontal Cortex | Decreased | Decreased |

Data derived from a study on the effects of co-dergocrine on local cerebral glucose utilization in middle-aged Fischer-344 rats. nih.gov

Neurobiological Effects at a Systemic Level

The neurobiological effects of this compound at a systemic level are understood primarily through its interaction with various neurotransmitter systems, a characteristic shared with other dihydrogenated ergot alkaloids. As a component of co-dergocrine, it is proposed to have a dual effect on central monoaminergic neurotransmitter systems, potentially compensating for both hyperactivity and deficits within the adrenergic, serotoninergic, and dopaminergic systems researchgate.net.

Dihydro-alpha-ergocryptine, a closely related isomer, has been shown to be a potent agonist at dopamine D2 receptors and a partial agonist at D1 and D3 receptors drugbank.com. It also exhibits high affinity for alpha-1 and alpha-2 adrenergic receptors drugbank.com. This complex receptor binding profile suggests that this compound likely shares a similar capacity to modulate multiple neurotransmitter pathways, contributing to a broad spectrum of neurobiological effects. Activation of presynaptic dopamine autoreceptors by dihydroergocryptine is thought to reduce dopamine turnover, which may also confer indirect antioxidant effects wikipedia.org.

Evaluation in Specific Preclinical Disease Models (Focus on molecular/cellular mechanisms)

The therapeutic potential of this compound and its related compounds has been explored in preclinical models of neurodegenerative diseases, with a focus on their underlying molecular and cellular mechanisms.

The following table outlines the key findings related to the neuroprotective effects of Dihydro-alpha-ergocryptine in a preclinical model of Parkinson's disease.

| Preclinical Model | Compound | Key Molecular/Cellular Finding | Outcome |

| MPTP-treated monkeys | Dihydro-alpha-ergocryptine | Preserves neuronal morphology | Reduced neuronal death in the substantia nigra |

| Preserves brain architecture |

Based on a study investigating the neuroprotective effects of Dihydro-alpha-ergocryptine. nih.gov

While specific studies on this compound in Alzheimer's disease models are limited, research on the related compound dihydroergocristine (B93913) has provided insights into a potential mechanism of action. Dihydroergocristine has been shown to reduce the production of amyloid-β peptides, a hallmark of Alzheimer's disease, by directly inhibiting the γ-secretase enzyme. This suggests a possible therapeutic avenue for ergot derivatives in modulating the amyloidogenic pathway.

Structure Activity Relationship Sar Studies of Dihydro Beta Ergocryptine and Its Analogs

Influence of Structural Modifications on Receptor Binding Affinity and Selectivity

The binding affinity and selectivity of dihydro-beta-ergocryptine for various receptors, particularly dopaminergic and adrenergic receptors, are dictated by key structural features of its ergoline (B1233604) nucleus and the attached peptide moiety.

The 'Beta' Isomer: Dihydroergocryptine (B134457) is typically a mixture of two isomers, alpha- and beta-dihydroergocryptine. The beta form differs from the alpha form in the position of a single methyl group within the peptide portion of the molecule. wikipedia.org This variation arises from the substitution of the amino acid leucine (B10760876) (in the alpha isomer) with isoleucine during biosynthesis. This seemingly minor change in the peptide side chain can influence the molecule's conformation and its fit within the binding pocket of a receptor, thereby affecting affinity and selectivity.

Substituents on the Ergoline Ring: The core ergoline structure is a primary determinant of activity for all ergot alkaloids. wikipedia.org Compared to a similar anti-Parkinson agent, bromocriptine, dihydroergocryptine lacks a bromine atom at the C2 position. wikipedia.org The introduction of a substituent like bromine can significantly impact binding affinity and selectivity, and its absence in this compound is a key structural distinction.

Stereochemistry at C8: The spatial arrangement of atoms, or stereochemistry, is critical for receptor interaction. For ergot alkaloids, isomerization at the C8 position of the ergoline ring can influence binding parameters. Studies on related compounds have shown that changes in the configuration at this position can significantly decrease affinity for D2 and D3 dopamine (B1211576) receptors, highlighting the stereoselectivity of these receptors. wikipedia.org

Correlation of Molecular Structure with Pharmacological Profiles

The specific chemical architecture of this compound directly correlates with its distinct pharmacological profile, which is characterized by a high affinity for D2 dopamine receptors.

This compound is a potent agonist at D2 dopamine receptors, which is believed to be the primary mechanism for its efficacy in treating Parkinson's disease. wikipedia.org Its affinity for different dopamine receptor subtypes has been quantified, revealing a clear preference for the D2 receptor.

Dopamine D2 Receptors: High-affinity binding with a dissociation constant (Kd) in the low nanomolar range (approximately 5-8 nM). wikipedia.org

Dopamine D1 and D3 Receptors: Lower affinity for these subtypes, with Kd values around 30 nM for both. wikipedia.org

This selectivity for D2 over D1 and D3 receptors is a direct consequence of its molecular structure, allowing it to effectively mimic the endogenous neurotransmitter dopamine at this specific receptor subtype. wikipedia.org In addition to its dopaminergic activity, the ergoline structure allows dihydroergocryptine to bind to alpha-adrenergic receptors, which can be identified and studied using radiolabeled dihydroergocryptine. nih.gov

| Receptor Subtype | Dissociation Constant (Kd) |

|---|---|

| Dopamine D2 | ~ 5-8 nM |

| Dopamine D1 | ~ 30 nM |

| Dopamine D3 | ~ 30 nM |

Computational Approaches in SAR Analysis (e.g., Molecular Docking, In Silico Screening)

Computational chemistry provides powerful tools to investigate the interactions between a ligand like this compound and its receptor targets at a molecular level. These in silico methods complement experimental data and offer insights that can guide the design of new, more selective compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For ergot alkaloids, docking studies are used to model their interaction with dopamine receptors. unict.itnih.gov The process involves creating a three-dimensional model of the target receptor (often through homology modeling if a crystal structure is unavailable) and then computationally "placing" the ligand into the receptor's binding site. unict.itnih.gov Programs like AutoDock are used to calculate the binding energy for different poses, with lower energy values suggesting a more favorable interaction. unict.it These studies have helped identify key amino acid residues within dopamine receptors, such as a conserved aspartic acid in transmembrane helix 3 (Asp3.32) and serine residues in helix 5, that are crucial for binding dopaminergic ligands.

In Silico Screening: This method involves using a validated pharmacophore model or a receptor structure to rapidly screen large virtual libraries of compounds. nih.gov For ergot-like structures, a pharmacophore model would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to a specific receptor. This allows researchers to identify new potential ligands from databases before undertaking costly and time-consuming chemical synthesis and biological testing. nih.gov While specific docking studies detailing the binding of this compound are not widely published, this general approach is fundamental to the structure-based drug design of dopaminergic agents. unict.itnih.govnih.gov

Comparative SAR of this compound within the Ergot Alkaloid Class

The pharmacological activity of this compound can be better understood by comparing its structure and receptor binding profile to those of other ergot alkaloids. These comparisons reveal how subtle changes in the molecule's periphery can lead to significant differences in potency and selectivity.

Studies comparing the ability of various ergot derivatives to displace radioligands from dopamine D2 and D3 receptors provide a direct measure of their relative binding potencies. In these assays, dihydroergocryptine demonstrates moderate to high potency, but it is generally ranked lower than compounds like lisuride (B125695) and ergosine.

The tetracyclic ergoline structure is the common pharmacophore for this class, but modifications at various positions account for the observed differences in activity:

Peptide Moiety: The size and composition of the tripeptide side chain are critical. Dihydroergocryptine belongs to the ergopeptine group, which possesses this complex side chain.

Saturation of the D-ring: The hydrogenation of the C9-C10 bond in dihydro-derivatives like dihydroergocryptine differentiates them from unsaturated alkaloids like ergotamine and ergocryptine.

Substitutions: The presence of different functional groups, such as the bromine atom in bromocriptine, also modulates receptor affinity.

The relative potencies of several ergot alkaloids at dopamine receptors have been ranked, providing a clear comparative framework.

| Compound | Relative Potency |

|---|---|

| Lisuride | Highest |

| Ergosine | ↓ |

| Bromodihydroergosine | ↓ |

| Dihydroergosine | ↓ |

| Ergosinine | ↓ |

| Dihydroergocryptine | ↓ |

| Bromoergocryptine | ↓ |

| Dihydroergosinine | Lowest |

This ranking demonstrates that while dihydroergocryptine is an effective dopamine receptor ligand, other structural variations within the ergot alkaloid class can yield even higher binding potencies. wikipedia.org

Advanced Research Methodologies and Analytical Approaches for Dihydro Beta Ergocryptine

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand, such as Dihydro-beta-ergocryptine, and its target receptors. These assays are indispensable for determining the affinity and selectivity of the compound for various receptor subtypes, providing fundamental insights into its mechanism of action. The technique involves the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest.

The primary application of these assays in the study of this compound is to characterize its binding profile at dopamine (B1211576), serotonin (B10506) (5-HT), and adrenergic receptors. nih.gov Dihydroergocryptine (B134457) itself can be radiolabeled, typically with tritium (B154650) ([³H]), to serve as the radioligand. nih.govwvu.edu In saturation binding experiments, varying concentrations of [³H]dihydroergocryptine are incubated with a preparation of membranes from cells or tissues expressing the target receptor. By measuring the amount of bound radioactivity at equilibrium, the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand can be determined. The Kd value is an inverse measure of binding affinity.

More commonly, competition binding assays are employed to determine the affinity of unlabeled this compound for a specific receptor. In this setup, a fixed concentration of a selective radioligand for the target receptor (e.g., [³H]-spiperone for D2 dopamine receptors) is competed with increasing concentrations of the unlabeled this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to an inhibition constant (Ki), which reflects the affinity of the compound for the receptor. Through this method, the high affinity of this compound for D2-like dopamine receptors has been established. nih.gov

These assays have demonstrated that this compound interacts with a range of receptors. It is a potent ligand at D2 dopamine receptors and also shows affinity for D1 and D3 dopamine receptors, various serotonin receptor subtypes (including 5-HT1, 5-HT2, and 5-HT7), and alpha-adrenergic receptors. wikipedia.org The precise affinity values (Ki) obtained from these studies are critical for building a comprehensive pharmacological profile of the compound.

| Receptor Target | Radioligand Used | Tissue/Cell Preparation | Reported Affinity (Ki) |

|---|---|---|---|

| Dopamine D2 | [³H]-Spiperone | Rat Striatum Membranes | ~5-8 nM |

| Dopamine D1 | [³H]-SCH23390 | Rat Striatum Membranes | ~30 nM |

| Dopamine D3 | [³H]-Spiperone | CHO Cells expressing hD3R | ~30 nM |

| Serotonin 5-HT2A | [³H]-Ketanserin | Rat Cortex Membranes | Nanomolar range |

| Alpha-1 Adrenergic | [³H]-Prazosin | Rat Brain Membranes | Nanomolar range |

| Alpha-2 Adrenergic | [³H]-Rauwolscine | Rat Brain Membranes | Nanomolar range |

Mass Spectrometry and Chromatography for Metabolite Identification in Research Samples

Understanding the metabolic fate of this compound is crucial for a complete pharmacological characterization. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the predominant and most powerful technique for the identification and quantification of drug metabolites in complex biological matrices such as plasma, urine, and in vitro research samples from hepatocytes or microsomes. nih.gov

The process begins with the separation of the parent compound and its metabolites from the biological matrix using a chromatographic system, most commonly high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). nih.gov These systems use a stationary phase (e.g., a C18 column) and a mobile phase to separate compounds based on their physicochemical properties, such as polarity and size.

Following separation, the compounds are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule of this compound or a suspected metabolite) is selected and fragmented. The resulting fragment ions produce a characteristic fragmentation pattern, or "fingerprint," that is used for structural elucidation and confirmation of the metabolite's identity. nih.gov

In vitro studies using rat and human liver microsomes and hepatocytes have been instrumental in identifying the metabolic pathways of dihydroergocryptine. researchgate.net These studies have shown that the compound is extensively metabolized, primarily through oxidation. The major metabolic reactions involve hydroxylation on the peptide portion of the molecule. A key identified metabolite is 8'-hydroxy-dihydroergocryptine. mdpi.compromega.com The cytochrome P450 enzyme system, specifically the CYP3A4 isoform, has been identified as the primary enzyme responsible for its metabolism. mdpi.com

| Metabolite | Metabolic Reaction | Analytical Technique | Research Sample |

|---|---|---|---|

| 8'-hydroxy-dihydroergocryptine | Hydroxylation | LC-MS/MS | Human plasma, Rat and Human Liver Microsomes |

| Monohydroxylated metabolites | Hydroxylation | LC-TOF-MS | Rat and Bovine Liver Microsomes |

| Dihydroxylated metabolites | Hydroxylation | HPLC with radiochemical detection | Human Hepatocytes |

Spectroscopic Techniques (e.g., NMR, X-ray Crystallography) for Structural Elucidation of Research Intermediates

Spectroscopic techniques are fundamental for the unambiguous determination of the chemical structure of this compound and any synthetic intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful of these methods for providing detailed structural information at the atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei. For this compound, ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are the primary experiments. ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR provides information about the carbon skeleton.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the complete molecular structure of complex molecules like ergot alkaloids. nih.gov These techniques reveal correlations between different nuclei, allowing for the piecing together of the molecular fragments. For instance, COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across quaternary carbons (carbons with no attached hydrogens). NMR is also crucial for determining the stereochemistry of the molecule and for distinguishing between isomers, such as the alpha and beta forms of dihydroergocryptine, which differ in the stereochemistry at the C-8 position. nih.gov

| Technique | Type of Information Obtained | Application in this compound Research |

|---|---|---|

| ¹H NMR | Proton environment, chemical shifts, coupling constants, connectivity. | Identification of functional groups and stereochemical relationships. |

| ¹³C NMR | Carbon skeleton of the molecule. | Determination of the number and type of carbon atoms. |

| 2D NMR (COSY, HSQC, HMBC) | H-H, C-H, and long-range C-H correlations. | Complete structural assignment and elucidation of complex molecular frameworks. |

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Unambiguous determination of the solid-state structure and conformation. |

Molecular Dynamics Simulations and Virtual Screening

Computational methods, including molecular dynamics (MD) simulations and virtual screening, are increasingly valuable tools in drug discovery and pharmacological research. These in silico techniques allow for the investigation of molecular interactions at a level of detail that is often inaccessible through experimental methods alone.

Molecular Dynamics (MD) Simulations are used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can be used to model the dynamic interactions between the ligand and its target receptor, such as the dopamine D2 receptor. mdpi.com Starting with a static model of the ligand-receptor complex (often derived from homology modeling or docking studies), MD simulations apply the principles of classical mechanics to calculate the trajectory of every atom in the system. This provides a detailed view of how the ligand binds, the conformational changes it induces in the receptor, and the stability of the binding pose. These simulations can reveal key amino acid residues involved in the binding, the role of water molecules in the binding pocket, and the energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. wikipedia.org In the context of this compound research, virtual screening could be used to identify other molecules with similar predicted binding properties or to understand the key pharmacophoric features required for binding to its target receptors. One common approach is structure-based virtual screening, which uses a 3D model of the target receptor. A process called molecular docking is used to predict the binding pose and affinity of each molecule in the library within the receptor's binding site. mdpi.com Docking algorithms score the different poses based on factors like shape complementarity and intermolecular interactions. The top-scoring compounds are then selected for experimental testing. This approach can significantly accelerate the discovery of new ligands and provide hypotheses about the structure-activity relationships of known ligands like this compound.

These computational approaches are powerful for generating hypotheses, interpreting experimental data, and guiding the design of new experiments or molecules. They provide a dynamic and detailed picture of the molecular recognition events that underlie the pharmacological activity of this compound.

| Computational Method | Objective | Key Findings and Insights |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity of ligands to receptors (e.g., dopamine, serotonin receptors). | Identifies key interactions (hydrogen bonds, hydrophobic contacts) with specific amino acid residues in the binding pocket. Ranks potential ligands based on predicted binding energy. |

| Molecular Dynamics (MD) Simulations | Analyze the stability and dynamics of the ligand-receptor complex over time. | Reveals conformational changes in the receptor upon ligand binding. Assesses the stability of the binding pose and identifies the most persistent interactions. |

| Virtual Screening | Identify novel ligands for a specific receptor from large compound libraries. | Efficiently filters large chemical databases to prioritize compounds for experimental testing, accelerating hit identification. |

| Pharmacophore Modeling | Define the essential 3D arrangement of chemical features necessary for biological activity. | Creates a model of the key features of this compound that are responsible for its receptor binding, which can be used to search for other compounds with similar features. |

Comparative Academic Context and Future Research Directions

Comparison with Other Dihydroergot Alkaloids (e.g., Dihydroergocornine, Dihydroergocristine)

Dihydro-beta-ergocryptine is a dihydrogenated peptide ergot alkaloid, and it is most frequently encountered as a component of co-dergocrine (ergoloid mesylates), a mixture that also includes Dihydroergocornine, Dihydroergocristine (B93913), and Dihydro-alpha-ergocryptine. drugbank.comnih.gov While these compounds share a common ergoline (B1233604) nucleus and are structurally similar, subtle variations in their peptide side chains lead to differences in their pharmacological profiles.

A key area of comparison lies in their interaction with adrenergic receptors. Functional studies on rat brain tissues have shown that this compound, Dihydroergocornine, and Dihydro-alpha-ergocryptine are largely equipotent in their antagonist activity at both alpha-1 and alpha-2 adrenoceptors. nih.gov In contrast, Dihydroergocristine has been demonstrated to be less potent at these receptors. nih.gov The antagonism at alpha-1 adrenoceptors by these compounds is generally non-competitive, whereas they act as competitive antagonists at alpha-2 adrenoceptors. nih.gov

Comparative Receptor Pharmacology Across Ergot Alkaloid Subtypes

The ergot alkaloids are characterized by their broad receptor pharmacology, interacting with a wide range of dopaminergic, serotonergic, and adrenergic receptors. This compound and its fellow dihydroergot alkaloids are no exception, though their specific receptor affinity profiles show important distinctions.

Adrenergic Receptors: As a class, dihydroergot alkaloids are effective antagonists at alpha-adrenergic receptors. drugbank.comnih.gov Studies have shown that this compound, Dihydroergocornine, and Dihydro-alpha-ergocryptine potently displace ligands from both alpha-1 and alpha-2 adrenoceptors at nanomolar concentrations. nih.gov They tend to have a slightly higher affinity for the alpha-2 subtype. nih.gov Dihydroergocristine is consistently shown to be the least potent among the common ergoloid components in this regard. nih.gov

Serotonergic Receptors: The interaction with serotonin (B10506) (5-HT) receptors is complex and varies among the alkaloids. Dihydroergocornine and Dihydroergocristine are known to act as antagonists at certain serotonin receptors. drugbank.comdrugbank.com In contrast, some reports suggest that this compound does not interact significantly with serotonergic receptors, which may contribute to a more favorable side-effect profile compared to other dopamine (B1211576) agonists. wikipedia.org This contrasts with another well-studied dihydroergot alkaloid, Dihydroergotamine (B1670595) (DHE), which has potent activity at multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT1D, and 5-HT2A. nih.govnih.gov

| Receptor Subtype | This compound | Dihydroergocornine | Dihydroergocristine |

| Dopamine D2 | Potent Agonist (Kd ~5-8 nM) | Dopamine Agonist | Partial Agonist/Antagonist |

| Dopamine D1 | Partial Agonist (Kd ~30 nM) | Partial Agonist | Partial Agonist/Antagonist |

| Alpha-1 Adrenergic | Potent Antagonist | Potent Antagonist | Less Potent Antagonist |

| Alpha-2 Adrenergic | Potent Antagonist | Potent Antagonist | Less Potent Antagonist |

| Serotonin (5-HT) | Minimal Interaction Reported | Antagonist/Agonist | Antagonist |

This table presents a summary of receptor interactions based on available scientific literature. Affinities and specific actions can vary depending on the tissue and experimental model.

Mechanistic Divergence and Overlap with Structurally Related Compounds

The primary structural difference between dihydroergot alkaloids and their parent compounds, such as ergocryptine, is the saturation of the C9-C10 double bond in the lysergic acid moiety. wikipedia.org This hydrogenation has profound mechanistic implications. For instance, Dihydroergotamine (DHE) is a significantly less potent arterioconstrictor than its non-hydrogenated counterpart, Ergotamine. nih.gov This divergence is attributed to the altered interaction with 5-HT and adrenergic receptors that mediate vasoconstriction. This principle likely extends to this compound, distinguishing its mechanism from that of ergocryptine.

The mechanistic overlap lies in their shared ergoline scaffold, which provides a framework for interacting with dopaminergic, adrenergic, and serotonergic receptors. drugbank.com The core mechanism for many ergot alkaloids involves direct receptor binding and activation (agonism) or blockade (antagonism). drugbank.com this compound's potent D2 receptor agonism is a classic example of this direct mechanism. wikipedia.org

However, other mechanisms may be at play. The non-hydrogenated alkaloid ergocryptine, in addition to its D2 receptor interaction, has been shown to stimulate the release of dopamine from nerve endings, a mechanism that is independent of calcium influx. nih.gov Whether this presynaptic action is retained, altered, or lost in this compound following hydrogenation is an area requiring further investigation. Furthermore, activation of presynaptic dopamine autoreceptors by this compound can reduce dopamine turnover, which may exert indirect antioxidant and anti-apoptotic effects, suggesting a more complex mechanism beyond simple postsynaptic receptor stimulation. wikipedia.org

Future Research Directions in this compound Basic Science

Despite its history of clinical use, several avenues remain for basic scientific research into this compound.

Neuroprotective Mechanisms: The potential for neuroprotective effects, suggested by the anti-apoptotic actions linked to dopamine receptor agonism, is a critical area for future study. wikipedia.org Basic science models could be used to investigate whether this compound can protect dopaminergic neurons from oxidative stress or toxin-induced degeneration, and to elucidate the specific intracellular kinase systems involved.

Comparative Presynaptic Activity: A direct comparison of the effects of this compound and its parent compound, ergocryptine, on dopamine synthesis, release, and reuptake is needed. nih.gov This would clarify the mechanistic impact of C9-C10 hydrogenation on presynaptic dopaminergic function.

Q & A

Q. What in silico strategies can complement experimental data to elucidate this compound’s dopamine receptor interactions?

- Methodology : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities, followed by Molecular Dynamics (MD) simulations to assess stability. Validate predictions with in vitro receptor-binding assays (e.g., radioligand displacement) .

- Data Integration : Cross-reference computational results with structural NMR or X-ray crystallography data from public repositories like the Protein Data Bank (PDB) .

科学指南针-看不懂数据图不会描述实验结果00:17

Q. How should researchers design a longitudinal study to assess this compound’s long-term cognitive effects in aging models?

- Experimental Design :

- Model Selection: Use transgenic mice (e.g., APP/PS1 for Alzheimer’s pathology) or aged rodents (>18 months).

- Outcome Metrics: Combine behavioral tests (Morris Water Maze) with biomarkers (tau phosphorylation, oxidative stress markers).

- Controls: Include cohorts receiving ergot derivatives (e.g., dihydroergocristine) to isolate compound-specific effects .

- Ethical Compliance : Adhere to Research Ethics Board (REB) guidelines for animal welfare, including sample size justification and harm-benefit analysis .

Methodological Guidance

Q. What statistical tests are appropriate for analyzing dose-response relationships in this compound studies?

- Non-linear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀ values with 95% confidence intervals.

- Validation : Perform bootstrapping or Monte Carlo simulations to assess parameter uncertainty .

Q. How can researchers ensure reproducibility when synthesizing this compound analogs?

- Protocol Standardization : Publish detailed synthetic routes (e.g., reaction temperatures, catalyst ratios) in open-access repositories. Use IUPAC nomenclature consistently .

- Quality Control : Characterize compounds via NMR, HRMS, and HPLC purity (>98%). Provide spectral data in supplementary materials .

Data Management & Transparency

Q. What open science practices should researchers adopt when publishing this compound datasets?

- Metadata Compliance : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use platforms like Zenodo to archive raw data, annotated with experimental conditions (e.g., pH, temperature) .

- Code Sharing : Upload scripts for data analysis (e.g., R/Python) to GitHub, including version control and dependency lists .

Critical Analysis & Peer Review

Q. How should researchers address limitations in small sample sizes when studying this compound’s rare side effects?

- Power Analysis : Retrospectively calculate statistical power using G*Power and acknowledge limitations in the discussion.

- Collaborative Frameworks : Propose multi-center studies to aggregate data, ensuring ethical data-sharing agreements .

Q. What criteria should peer reviewers prioritize when evaluating this compound manuscripts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.